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Compound of Interest

Compound Name: Isosojagol

Cat. No.: B1256142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a detailed overview of the spectroscopic analysis of

Isosojagol (CAS 94390-15-5), a naturally occurring coumestan. Due to the limited availability

of published experimental spectra for this specific compound, this document presents expected

characteristic data based on its known structure: 3,9-dihydroxy-10-prenylcoumestan. Detailed

protocols for sample preparation and analysis using Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to

guide researchers in the structural elucidation and characterization of Isosojagol and related

coumestan-type compounds.

Chemical Structure and Overview
Systematic Name: 3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one

Common Name: Isosojagol

CAS Number: 94390-15-5

Molecular Formula: C₂₀H₁₆O₅

Molecular Weight: 336.34 g/mol
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Class: Coumestan

Isosojagol is a prenylated coumestan, a class of polyphenolic compounds known for their

potential biological activities. Spectroscopic analysis is essential for the unambiguous

identification and structural confirmation of this molecule, whether isolated from natural sources

or synthesized in the laboratory.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for Isosojagol based on its

functional groups (phenolic hydroxyls, a lactone carbonyl, an ether linkage, a prenyl group, and

a conjugated aromatic system) and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for Isosojagol
(Solvent: DMSO-d₆)

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)

Atom No. Chemical Shift (δ, ppm)

H-1 ~7.8

H-2 ~6.9

H-4 ~6.8

H-7 ~7.5

H-8 ~7.0

3-OH ~10.5

9-OH ~9.8

H-1' (Prenyl) ~3.4

H-2' (Prenyl) ~5.2

H-4' (Prenyl-CH₃) ~1.7

H-5' (Prenyl-CH₃) ~1.6
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Table 2: Predicted IR Absorption Data for Isosojagol
Functional Group

Expected

Wavenumber (cm⁻¹)
Intensity Vibration Mode

Phenolic O-H 3500 - 3200 Strong, Broad Stretching

Aromatic C-H 3100 - 3000 Medium Stretching

Aliphatic C-H (Prenyl) 2970 - 2850 Medium Stretching

Lactone C=O 1720 - 1700 Strong Stretching

Aromatic C=C 1620 - 1450 Medium to Strong Stretching

C-O (Ether/Phenol) 1260 - 1000 Strong Stretching

C-H Bending 900 - 675 Medium to Strong Out-of-Plane Bending

Table 3: Predicted UV-Vis Absorption Data for Isosojagol
(Solvent: Methanol or Ethanol)

Band Expected λmax (nm) Associated Transition

Band I ~340 - 360 π → π* (Benzoyl system)

Band II ~240 - 260 π → π* (Benzenoid system)

Experimental Workflows and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical

approach to interpreting the resulting data for structural confirmation.
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Fig. 1: General workflow for spectroscopic analysis of Isosojagol.
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Fig. 2: Logical flowchart for spectroscopic data interpretation.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

A. Materials and Equipment:

Isosojagol sample (1-5 mg for ¹H, 5-20 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes (5 mm diameter)

Pipettes and vials

NMR Spectrometer (e.g., 400 MHz or higher)

B. Protocol:

Sample Preparation:

Accurately weigh the Isosojagol sample and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the

vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if

necessary.

Using a pipette, transfer the solution into a clean NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.
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Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle

and a relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than

the ¹H spectrum due to the low natural abundance of ¹³C.

(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the

complete assignment of proton and carbon signals.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm

for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (IR) Spectroscopy
This protocol describes the KBr pellet method, suitable for solid samples.

A. Materials and Equipment:

Isosojagol sample (~1-2 mg)

Potassium Bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press and die

FTIR Spectrometer

B. Protocol:

Sample Preparation (KBr Pellet Method):
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Place ~1 mg of Isosojagol and ~100-200 mg of dry KBr powder into an agate mortar.[1]

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous

powder is obtained.[1]

Transfer a portion of the powder into the pellet die.

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few

minutes to form a thin, transparent, or translucent pellet.[1]

Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR instrument.

Acquire a background spectrum of the empty sample compartment first.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Data Analysis:

Label the major absorption bands in the spectrum.

Correlate the observed band positions (in cm⁻¹) with known functional group vibrations to

confirm the presence of hydroxyl, carbonyl, aromatic, and other key structural features of

Isosojagol.

Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol details the analysis of a sample in solution.

A. Materials and Equipment:

Isosojagol sample

Spectroscopy grade solvent (e.g., Methanol, Ethanol)
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Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer (double beam preferred)

B. Protocol:

Sample Preparation:

Prepare a stock solution of Isosojagol by accurately weighing a small amount and

dissolving it in a known volume of the chosen solvent (e.g., 1 mg in 100 mL of methanol).

From the stock solution, prepare a dilute solution with an expected absorbance in the

range of 0.2 - 1.0 AU.

Data Acquisition:

Turn on the spectrophotometer and allow the lamps to warm up.

Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and

one in the sample beam path.

Run a baseline correction (autozero) with the solvent in both beams.

Replace the solvent in the sample cuvette with the dilute Isosojagol solution.

Scan the sample across the desired wavelength range (e.g., 200 - 500 nm).

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

The observed λmax values correspond to the electronic transitions within the molecule's

chromophore and can be compared to expected values for the coumestan ring system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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